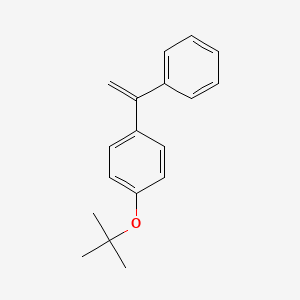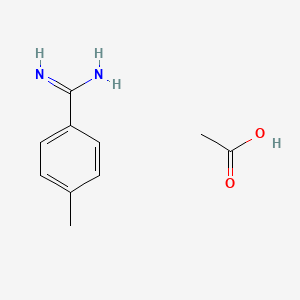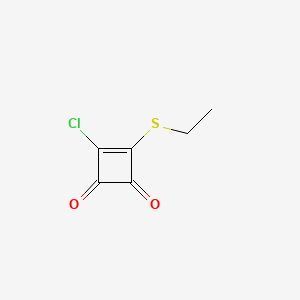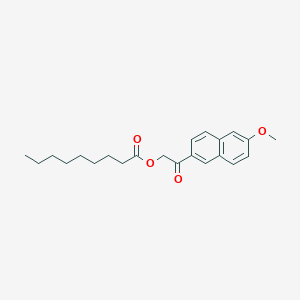![molecular formula C16H11ClO2 B14280135 3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one CAS No. 135306-24-0](/img/structure/B14280135.png)
3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to a benzopyranone core, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.
化学反应分析
Types of Reactions
3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzopyranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyranones depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
相似化合物的比较
Similar Compounds
- 3-[(4-Chlorophenyl)methylidene]-2-benzofuran-1-one
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one stands out due to its unique benzopyranone core structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
135306-24-0 |
|---|---|
分子式 |
C16H11ClO2 |
分子量 |
270.71 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)methylidene]-1H-isochromen-4-one |
InChI |
InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-15-16(18)14-4-2-1-3-12(14)10-19-15/h1-9H,10H2 |
InChI 键 |
GZIJUFPKYXFSCD-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(=O)C(=CC3=CC=C(C=C3)Cl)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)


![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
